1-Octylpiperidine-2,6-dione
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Overview
Description
N-(N-Octyl)glutarimide is an organic compound that belongs to the class of glutarimides. Glutarimides are characterized by a five-membered ring structure containing two carbonyl groups and a nitrogen atom. N-(N-Octyl)glutarimide is notable for its octyl side chain, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(N-Octyl)glutarimide typically involves the reaction of glutaric anhydride with octylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the glutarimide ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of N-(N-Octyl)glutarimide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N-(N-Octyl)glutarimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of N-(N-Octyl)glutarimide can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the glutarimide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-alkylated glutarimides.
Scientific Research Applications
N-(N-Octyl)glutarimide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(N-Octyl)glutarimide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Glutarimide: The parent compound, lacking the octyl side chain.
Lenalidomide: A glutarimide derivative used in the treatment of multiple myeloma.
Cycloheximide: A glutarimide antibiotic that inhibits protein synthesis.
Uniqueness: N-(N-Octyl)glutarimide is unique due to its octyl side chain, which enhances its lipophilicity and alters its interaction with biological targets. This structural modification can lead to differences in biological activity and pharmacokinetics compared to other glutarimides .
Properties
Molecular Formula |
C13H23NO2 |
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Molecular Weight |
225.33 g/mol |
IUPAC Name |
1-octylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H23NO2/c1-2-3-4-5-6-7-11-14-12(15)9-8-10-13(14)16/h2-11H2,1H3 |
InChI Key |
ZPIWUMJUXJDFTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CCCC1=O |
Origin of Product |
United States |
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